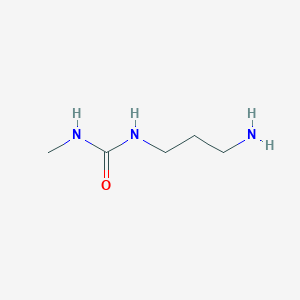
1-(3-Aminopropyl)-3-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Aminopropyl)-3-methylurea is an organic compound that contains both an amine group and a urea moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both functional groups allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1-(3-Aminopropyl)-3-methylurea can be synthesized through several methods. One common approach involves the reaction of 3-aminopropylamine with methyl isocyanate under controlled conditions. The reaction typically takes place in a solvent such as dichloromethane at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, large-scale purification techniques such as distillation and crystallization are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
1-(3-Aminopropyl)-3-methylurea undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the urea group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylamines.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted ureas and carbamates.
科学研究应用
1-(3-Aminopropyl)-3-methylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other materials.
作用机制
The mechanism of action of 1-(3-Aminopropyl)-3-methylurea involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The urea moiety can also participate in hydrogen bonding, further influencing the compound’s biological activity. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
1-(3-Aminopropyl)imidazole: Contains an imidazole ring instead of a urea moiety.
(3-Aminopropyl)triethoxysilane: Contains a silane group instead of a urea moiety.
Spermidine: A polyamine with a similar amine group but different overall structure.
Uniqueness
1-(3-Aminopropyl)-3-methylurea is unique due to the presence of both an amine group and a urea moiety, allowing it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C5H13N3O |
|---|---|
分子量 |
131.18 g/mol |
IUPAC 名称 |
1-(3-aminopropyl)-3-methylurea |
InChI |
InChI=1S/C5H13N3O/c1-7-5(9)8-4-2-3-6/h2-4,6H2,1H3,(H2,7,8,9) |
InChI 键 |
NTVYKGPYJZTKJR-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)NCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


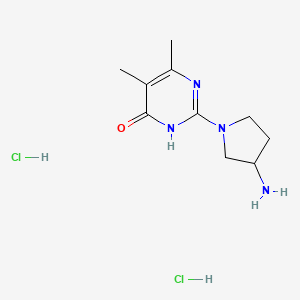
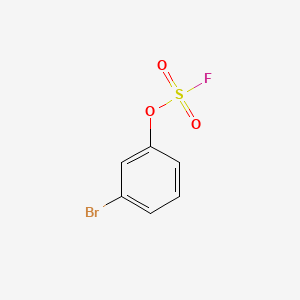
![2-[(1-Benzofuran-2-yl)methyl]pyrrolidine](/img/structure/B13565746.png)
![N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B13565751.png)
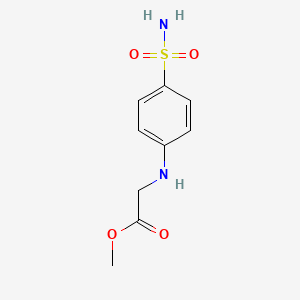
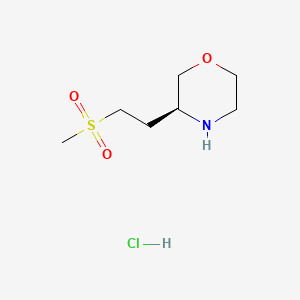
![2-((7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13565765.png)
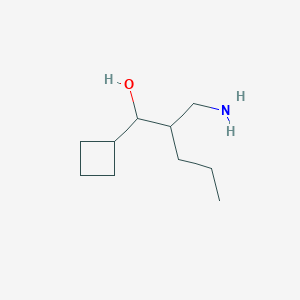

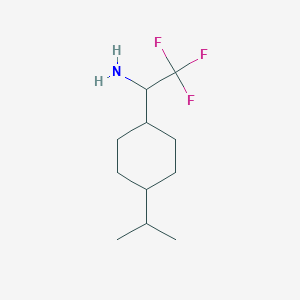
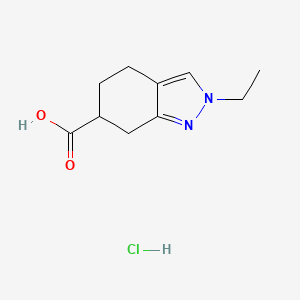
![3-Chloro-5-[(morpholin-4-yl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraenehydrochloride](/img/structure/B13565804.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13565817.png)
![2,5-Dioxaspiro[3.4]octan-8-ol](/img/structure/B13565818.png)
